N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-11(16-14-9)3-2-5-13-12(15)10-4-6-17-8-10/h4,6-8H,2-3,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHKTTDSMLRRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, often catalyzed by a platinum-carbene intermediate.
Attachment of the propyl chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by a propyl group.
Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of an organocatalyst.
Coupling of the isoxazole and thiophene rings: The final step involves coupling the isoxazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against breast cancer cells, where it significantly reduced cell viability and promoted apoptotic pathways through the activation of caspase enzymes .
Neurodegenerative Disease Treatment
The compound has been investigated for its role as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), which is implicated in neuroinflammation associated with neurodegenerative diseases such as Alzheimer’s disease. Inhibiting CSF-1R can mitigate microglial overactivation, thus providing a therapeutic avenue for managing neurodegenerative conditions .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in various animal models, suggesting potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The compound was found to activate intrinsic apoptotic pathways, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound utilized an animal model of Alzheimer's disease. The administration of this compound resulted in reduced neuroinflammatory responses and improved cognitive functions compared to control groups. This suggests its viability as a therapeutic agent for neurodegenerative diseases .
Summary of Findings
| Application Area | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits cancer cell proliferation in vitro |
| Neurodegenerative Diseases | Acts as a CSF-1R inhibitor, reducing neuroinflammation and improving cognitive functions |
| Anti-inflammatory Properties | Decreases inflammation markers in animal models |
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, affecting its interaction with biological molecules. Overall, the compound’s effects are mediated through a combination of its structural features and its ability to interact with specific molecular targets .
Comparison with Similar Compounds
Key Findings :
- Piperazinyl derivatives (1c , 2c ) exhibit ~20–80× higher potency than acetylated or unprotected analogs due to improved solubility and target engagement via the piperazine group .
- The propyl chain in these compounds facilitates spatial alignment with hydrophobic pockets in parasitic targets, a feature shared with N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide. However, the absence of a piperazine group in the target compound may limit its antimalarial efficacy unless compensated by the thiophene’s electronic properties.
Antiviral Activity: Oxadiazole-Isoxazole Hybrids
A structurally related antiviral compound, 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide, shares the 3-methylisoxazole-propyl motif but incorporates a phenoxy-oxadiazole group instead of thiophene (Fig. 1) .
Structural and Functional Contrasts :
- Oxadiazole vs. In contrast, the thiophene’s electron-rich system may favor interactions with redox-active biological targets.
- Phenoxy Linker: The phenoxy group in the antiviral analog enables extended conjugation, which is absent in the target compound. This difference could reduce the target’s bioavailability or membrane permeability.
Supramolecular and Physicochemical Properties
Crystal structure analysis of the oxadiazole-isoxazole derivative reveals that the isoxazole-propyl chain adopts a linear conformation , stabilized by intermolecular hydrogen bonds involving the carboxamide group . For this compound:
- The thiophene ring’s larger atomic radius (compared to oxadiazole) may disrupt crystal packing efficiency, altering solubility.
- The absence of a hydroxyl group (as in the 11-hydroxyundecyl chain of the antiviral compound) could reduce hydrophilicity, impacting pharmacokinetics.
Table 2. Comparative Analysis of Structural and Functional Features :
Hypotheses for Further Study :
- The target compound’s thiophene-carboxamide moiety may offer unique binding modes in enzyme inhibition assays, distinct from piperazinyl or oxadiazole systems.
- Synthetic incorporation of polar groups (e.g., hydroxyl or piperazine) could enhance bioavailability while retaining the isoxazole-propyl scaffold’s bioactivity.
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide, with the CAS number 2034528-44-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development based on available research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, often catalyzed by platinum-carbene intermediates.
- Attachment of the Propyl Chain : A nucleophilic substitution reaction introduces the propyl chain onto the isoxazole ring.
- Formation of the Thiophene Ring : Various methods can be employed, including reactions between substituted aldehydes and hydroxylamine hydrochloride in the presence of organocatalysts.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound show significant anticancer properties. For instance, studies have demonstrated that certain thiophene derivatives possess cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These compounds were found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer drug development .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at micromolar concentrations. For example, MIC values (Minimum Inhibitory Concentration) ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus . The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole or thiophene moieties can enhance antimicrobial efficacy.
Anti-inflammatory Potential
The anti-inflammatory properties of thiophene derivatives have been explored, with some studies suggesting that these compounds can inhibit inflammatory pathways, potentially providing relief in conditions like arthritis or other inflammatory diseases . The specific mechanisms by which this compound exerts its anti-inflammatory effects require further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that modified thiophene compounds exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study reported on the antibacterial activity of thiophene derivatives, highlighting their effectiveness against resistant bacterial strains and suggesting their potential as new antimicrobial agents .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might disrupt cellular processes crucial for cancer cell survival and proliferation, although detailed pathways are still being elucidated .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Answer : A three-step synthesis protocol is commonly employed:
Oxime Formation : Reacting aldehyde derivatives (e.g., 5-methylthiophene-2-carbaldehyde) with hydroxylamine hydrochloride in ethanol yields oxime intermediates.
Cyclization : Using KCl and Oxone® in aqueous conditions to form isoxazole rings via [3+2] cycloaddition.
Carboxamide Coupling : Hydrolysis of ester intermediates (e.g., ethyl carboxylates) followed by coupling with amines under basic conditions.
-
Optimization Tips :
-
Use automated flash silica chromatography for purification to improve yield and purity .
-
Adjust solvent systems (e.g., acetonitrile for reflux reactions) to enhance cyclization efficiency .
Step Reagents/Conditions Key Observations Oxime Formation Ethanol, NH₂OH·HCl, pyridine Orange solid formation; monitor via TLC Cyclization KCl, Oxone®, H₂O Exothermic reaction; requires cooling Carboxamide Coupling NaOH, HCl, EtOAc extraction Acidic workup avoids side reactions
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Answer :
- 1H/13C NMR : Essential for confirming regiochemistry of the isoxazole ring and thiophene substitution patterns. For example, methyl groups on isoxazole resonate at δ ~2.5 ppm in 1H NMR .
- IR Spectroscopy : Validates carboxamide formation (C=O stretch ~1650–1700 cm⁻¹) and absence of residual hydroxylamine.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 218.2087 g/mol for related analogs) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Hazard Classification : Category 4 acute toxicity (oral), Category 2 skin/eye irritation, and respiratory tract irritation (H302, H315, H319, H335) .
- Mitigation Strategies :
- Use fume hoods to prevent inhalation of aerosols.
- Wear nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Answer :
-
Key Modifications :
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Isoxazole Ring : Methyl substitution at position 3 improves metabolic stability.
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Thiophene Linker : Propyl chains enhance membrane permeability compared to shorter alkyl groups.
-
Methodology :
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Synthesize analogs with varying substituents (e.g., nitro, trifluoromethyl) on the phenyl/thiophene moieties.
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Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .
Derivative Modification Observed Activity 3-Methylisoxazole Increased lipophilicity Enhanced cellular uptake Bromophenyl substitution Electron-withdrawing group Improved kinase inhibition
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Answer :
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
QSAR Modeling : Employ partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- Validation : Cross-check predictions with experimental IC₅₀ data from kinase inhibition assays.
Q. How can researchers resolve contradictory data on the compound’s toxicity profile across studies?
- Answer :
- Root Cause Analysis :
- Purity Discrepancies : HPLC analysis (≥95% purity threshold) ensures impurities (e.g., unreacted aldehydes) are not confounding results .
- Assay Variability : Standardize cytotoxicity protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HEK293).
- Case Study : A study reporting hepatotoxicity may conflict with another due to differences in metabolic activation (e.g., S9 liver fractions vs. serum-free media) .
Methodological Notes
- Data Contradiction : When conflicting biological activity arises, replicate experiments under harmonized conditions (e.g., pH, temperature) and validate via orthogonal assays (e.g., SPR for binding kinetics) .
- Advanced Synthesis : For scale-up, replace ethanol with DMF to improve solubility of intermediates during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
